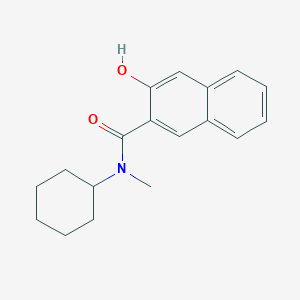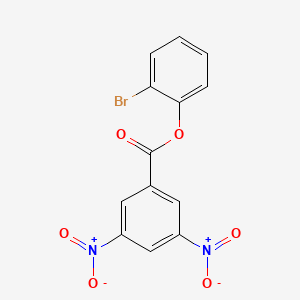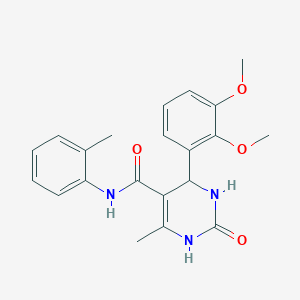![molecular formula C14H21ClO4S B4999794 1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B4999794.png)
1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol, also known as BCI-121, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are important for cell survival and proliferation. It has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, and anti-inflammatory effects. It has also been found to improve cognitive function and reduce neuroinflammation in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol is its potential therapeutic properties in various diseases, which makes it a promising target for drug development. Another advantage is its ability to inhibit multiple signaling pathways, which may make it more effective than drugs that target a single pathway. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for 1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol research, including optimization of its synthesis method to improve its potency and pharmacokinetic properties, identification of its molecular targets and mechanism of action, and development of more potent derivatives for therapeutic use. Additionally, this compound could be tested in combination with other drugs to enhance its efficacy and reduce potential side effects. Finally, this compound could be studied in animal models to evaluate its safety and efficacy in vivo.
Métodos De Síntesis
1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol can be synthesized through a multistep process involving the reaction of 4-chlorobenzyl alcohol with butylsulfonyl chloride to produce 4-chlorobenzyl butylsulfonate. This intermediate is then reacted with 2-propanol in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In Alzheimer's disease research, this compound has been found to improve cognitive function and reduce neuroinflammation. In cardiovascular disease research, this compound has been found to have anti-inflammatory and anti-atherosclerotic effects.
Propiedades
IUPAC Name |
1-butylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClO4S/c1-2-3-8-20(17,18)11-14(16)10-19-9-12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFODPZNERCOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[(4-bromophenyl)methylene]bisacrylamide](/img/structure/B4999713.png)

![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea](/img/structure/B4999734.png)
![4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B4999737.png)
![1-{N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4999739.png)
![3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B4999748.png)


![tetraethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis(3-methyl-2,4-thiophenedicarboxylate)](/img/structure/B4999772.png)
![ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4999773.png)
![8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4999781.png)
![N'-cyclopropyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4999785.png)

![2-({[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4999812.png)